4-Methyl-2-pentanol

Description

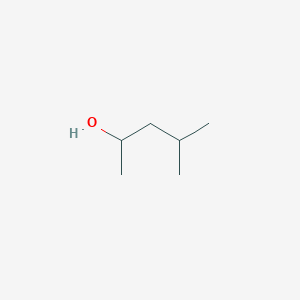

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYWICLMDOOCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O, Array | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026781 | |

| Record name | 4-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl isobutyl carbinol appears as a clear colorless liquid. Flash point 120 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with a mild odor; [NIOSH], COLOURLESS LIQUID., Colorless liquid with a mild odor. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isobutyl carbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/76 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isobutyl carbinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

269.2 °F at 760 mmHg (USCG, 1999), 133 °C @ 760 MM HG, 132 °C, 271 °F | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/76 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isobutyl carbinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

106 °F (USCG, 1999), 105 °F, 105 °F (OPEN CUP), 41 °C, 106 °F | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl carbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/76 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isobutyl carbinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), SOL IN ALC & ETHER., MISCIBLE WITH MOST COMMON ORG SOLVENTS., Water solubility of 1.64X10+4 mg/kg (experimental)., Solubility in water, g/100ml: 2, 2% | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl isobutyl carbinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.807 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8075 @ 20 °C/4 °C, % IN SATURATED AIR: 0.46 @ 20 °C; DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Relative density (water = 1): 0.82, 0.81 | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/76 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isobutyl carbinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3 mmHg (NIOSH, 2023), 2.8 [mmHg], 2.8 MM HG @ 20 °C, 3 mmHg | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl carbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/76 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isobutyl carbinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQ, Colorless liquid. | |

CAS No. |

108-11-2 | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U34XJK0R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/76 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Pentanol, 4-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than -130 °F (USCG, 1999), -90 °C, -130 °F | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYL-2-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL CARBINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOBUTYL CARBINOL (METHYL AMYL ALCOHOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/76 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isobutyl carbinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0422.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

4-Methyl-2-pentanol physical and chemical properties

An In-depth Technical Guide to 4-Methyl-2-pentanol: Core Physical and Chemical Properties

Introduction

This compound, also known as Methyl Isobutyl Carbinol (MIBC), is a branched-chain secondary alcohol with the chemical formula C₆H₁₄O.[1] It is a colorless liquid with a mild alcoholic odor.[1][2] This document provides a comprehensive overview of its physical and chemical properties, synthesis, and common reactions, tailored for researchers, scientists, and drug development professionals.

Physical Properties

This compound is a clear, colorless liquid.[3][4] It is less dense than water, and its vapors are heavier than air.[3][4] It is sparingly soluble in water but miscible with most common organic solvents like ethanol (B145695) and diethyl ether.[2][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-methylpentan-2-ol | [2] |

| Synonyms | Methyl isobutyl carbinol (MIBC), Isobutyl methyl carbinol | [2][5] |

| CAS Number | 108-11-2 | |

| Molecular Formula | C₆H₁₄O | [2] |

| Molecular Weight | 102.17 g/mol | |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, sharp, nonresidual | [2][3] |

| Density | 0.802 g/mL at 25 °C | [3] |

| Melting Point | -90 °C | [2] |

| Boiling Point | 131.6 - 135 °C | [2][3] |

| Solubility in Water | 15 g/L | [2] |

| Refractive Index (n20/D) | 1.410 - 1.415 | [3] |

| Vapor Pressure | 3.7 mmHg at 20 °C | |

| Vapor Density | 3.5 (vs air) | |

| Flash Point | 41 °C (105.8 °F) - closed cup | |

| Explosion Limit | 1 - 5.5 % (V) | [5] |

Chemical Properties and Reactivity

This compound is a stable, flammable liquid.[3] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[3] As an alcohol, it can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases.[3] It undergoes esterification with oxoacids and carboxylic acids.[3] Oxidizing agents can convert it to aldehydes or ketones.[3]

Dehydration of this compound

A common reaction involving this compound is acid-catalyzed dehydration to form alkenes. The mechanism typically proceeds via an E1 pathway for secondary alcohols, involving the formation of a carbocation intermediate.[6]

Caption: Dehydration of this compound to form alkenes.

Synthesis

Industrially, this compound is produced by the catalytic hydrogenation of 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone, MIBK).[1][7]

Caption: Industrial synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of 4-Methyl-2-pentanone

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

4-Methyl-2-pentanone

-

Reducing agent (e.g., Sodium borohydride)

-

Solvent (e.g., Ethanol)

-

Acid for workup (e.g., dilute HCl)

-

Drying agent (e.g., anhydrous Magnesium sulfate)

Procedure:

-

Dissolve 4-methyl-2-pentanone in ethanol in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add the reducing agent to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Once the reaction is complete, quench the reaction by slowly adding dilute acid.

-

Perform a liquid-liquid extraction to isolate the product.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Predicted spectra are available in databases.[8] |

| ¹³C NMR | Spectral data is available in chemical databases.[9] |

| IR Spectroscopy | Characteristic broad O-H stretch, C-H stretches, and C-O stretch.[9] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern are available in databases.[10] |

Applications

This compound has a wide range of applications in various industries:

-

Solvent: It is used as a solvent for dyes, oils, gums, resins, waxes, nitrocellulose, and ethylcellulose.[3][4][11]

-

Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.[3][12]

-

Froth Flotation: It is used as a frother in mineral flotation processes.[2]

-

Brake Fluids: It is a component in the manufacture of brake fluids.[2][3]

-

Lubricant Additives: It is used in the production of lubricant oil additives, such as zinc dialkyldithiophosphate.[2][3]

-

Other Uses: It also finds application as a cleaning agent, and in fragrances and flavoring agents.[12]

Safety and Handling

This compound is a flammable liquid and should be handled with care. It is an eye and skin irritant, and inhalation of high concentrations can cause respiratory tract irritation and anesthesia.[3][13]

Table 3: Safety and Hazard Information for this compound

| Hazard | Description |

| Flammability | Flammable liquid and vapor. |

| Health Hazards | Causes serious eye irritation. May cause respiratory irritation.[14] |

| Toxicology | Moderately toxic by ingestion, skin contact, and intraperitoneal routes.[3] |

| LD50 (Oral, Rat) | 2590 mg/kg[5] |

| LD50 (Dermal, Rabbit) | 2884 mg/kg[5] |

Handling Precautions:

-

Keep away from heat, sparks, and open flames.[15]

-

Use in a well-ventilated area.[15]

-

Wear appropriate personal protective equipment, including gloves and eye protection.[16]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[17]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 108-11-2 [chemicalbook.com]

- 4. This compound | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. products.lab-suppliers.com [products.lab-suppliers.com]

- 6. Dehydration of an Alcohol, this compound - Edubirdie [edubirdie.com]

- 7. This compound [chembk.com]

- 8. hmdb.ca [hmdb.ca]

- 9. This compound(108-11-2) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. mt.bloomtechz.com [mt.bloomtechz.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. echemi.com [echemi.com]

- 16. carlroth.com [carlroth.com]

- 17. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]

Synthesis and structural analysis of 4-Methyl-2-pentanol

An In-depth Technical Guide on the Synthesis and Structural Analysis of 4-Methyl-2-pentanol

This guide provides a comprehensive overview of the synthesis and structural analysis of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key processes.

Synthesis of this compound

This compound can be synthesized through various methods. The most common and industrially relevant method is the reduction of 4-methyl-2-pentanone (B128772). Other notable methods include the Grignard reaction and the reduction of corresponding haloalkanes.

Reduction of 4-Methyl-2-pentanone with Sodium Borohydride (B1222165)

This method is a common laboratory procedure for the synthesis of this compound due to its mild reaction conditions and high yields.

Experimental Protocol:

-

Materials:

-

4-methyl-2-pentanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.1 mol) of 4-methyl-2-pentanone in 50 mL of methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 1.9 g (0.05 mol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding 50 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure this compound.

-

Catalytic Hydrogenation of 4-Methyl-2-pentanone

This is a primary industrial method for producing this compound. It involves the reaction of 4-methyl-2-pentanone with hydrogen gas in the presence of a metal catalyst.

General Protocol:

4-Methyl-2-pentanone is hydrogenated in a high-pressure reactor using a catalyst such as Raney nickel or palladium on carbon.[1] The reaction is typically carried out at elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the resulting this compound is purified by distillation.

Grignard Synthesis

This compound can be prepared via a Grignard reaction by reacting isobutyraldehyde (B47883) with methylmagnesium bromide, followed by an acidic workup.[2]

Synthesis Workflow Diagram:

Structural Analysis of this compound

The structure of this compound is confirmed using various spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| 22.4 | C5-CH₃ |

| 23.1 | C1 |

| 23.9 | C5-CH₃ |

| 24.8 | C5 |

| 48.7 | C4 |

| 65.8 | C2 |

¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.90 | d | 6H | C5-(CH₃)₂ |

| 1.18 | d | 3H | C1-H |

| 1.25-1.40 | m | 2H | C3-H₂ |

| 1.75 | m | 1H | C5-H |

| 3.80 | m | 1H | C2-H |

| ~1.5-2.0 (broad) | s | 1H | OH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3340 (broad) | O-H stretch |

| 2955, 2870 | C-H stretch (sp³) |

| 1368 | C-H bend (gem-dimethyl) |

| 1120 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Fragmentation |

| 87 | [M - CH₃]⁺ |

| 84 | [M - H₂O]⁺ |

| 69 | [M - H₂O - CH₃]⁺ |

| 45 | [CH₃CHOH]⁺ |

Structural Analysis Workflow Diagram:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| Appearance | Colorless liquid |

| Density | 0.807 g/cm³ at 20 °C |

| Boiling Point | 131.6 °C |

| Melting Point | -90 °C |

| Flash Point | 41 °C |

| Solubility in Water | 15 g/L |

Safety Information

This compound is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

References

4-Methyl-2-pentanol CAS number and molecular weight

This technical guide provides essential information on 4-Methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, a common synthesis pathway, and relevant experimental protocols.

Physicochemical Properties

This compound, also known as Methyl Isobutyl Carbinol (MIBC), is a branched-chain saturated alcohol.[1] It is a colorless liquid with a mild odor.[2] This organic compound is utilized as a solvent for various substances including dyes, resins, and nitrocellulose.[3][4] Furthermore, it serves as an intermediate in organic synthesis and in the manufacturing of lubricant oil additives and brake fluids.[2][3]

The key identification and molecular data for this compound are summarized in the table below.

| Parameter | Value | References |

| CAS Number | 108-11-2 | [1][3][5][6][7][8][9] |

| Molecular Formula | C6H14O | [2][6][7][8] |

| Molecular Weight | 102.17 g/mol | [1][5][6][7] |

| Synonyms | Methyl isobutyl carbinol, Isobutyl methyl carbinol, MIBC | [1][2][6][7] |

Synthesis of this compound

A prevalent industrial method for the synthesis of this compound is through the catalytic hydrogenation of 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone).[4] This reduction reaction is typically carried out in the presence of a nickel catalyst.[4]

Caption: Catalytic hydrogenation of 4-Methyl-2-pentanone to this compound.

Experimental Protocols

A detailed method for the purification of this compound involves its conversion to a phthalate (B1215562) ester, followed by hydrolysis. The general steps are as follows:

-

Esterification: The crude this compound is reacted with phthalic anhydride (B1165640) in the presence of dry pyridine. This reaction converts the alcohol into its corresponding phthalate ester.

-

Purification of the Ester: The formed phthalate ester is purified to remove non-alcoholic impurities.

-

Hydrolysis: The purified ester is then subjected to steam distillation in the presence of sodium hydroxide. This hydrolyzes the ester, regenerating the this compound.

-

Extraction and Distillation: The distillate, containing the purified alcohol, is extracted using a suitable solvent like ether. The extract is then dried, and the final product is obtained through fractional distillation.

IR spectroscopy is a valuable technique for the functional group analysis of this compound.

-

Sample Preparation: A thin liquid film of the this compound sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The prepared sample is placed in an IR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: The resulting IR spectrum is analyzed for characteristic absorption bands. For this compound, a prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[10] Additionally, C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹, and the C-O stretching vibration will appear in the 1000-1300 cm⁻¹ region.

References

- 1. (R)-(-)-4-Methyl-2-Pentanol|CAS 16404-54-9|99% [benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound for synthesis 108-11-2 [sigmaaldrich.com]

- 7. products.lab-suppliers.com [products.lab-suppliers.com]

- 8. CAS-108-11-2, Methyl Iso Butyl Carbinol for Synthesis (this compound) Manufacturers, Suppliers & Exporters in India | 157075 [cdhfinechemical.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chegg.com [chegg.com]

An In-depth Technical Guide to 4-Methyl-2-pentanol: Discovery and History

This technical guide provides a comprehensive overview of 4-Methyl-2-pentanol (MIBC), a significant secondary alcohol with diverse industrial applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and a thorough compilation of its physicochemical properties.

Introduction

This compound (IUPAC name: 4-methylpentan-2-ol), also known as methyl isobutyl carbinol (MIBC), is a colorless, flammable liquid with a mild alcoholic odor.[1][2] Its molecular formula is C6H14O.[2] As a branched-chain secondary alcohol, it possesses a unique combination of solvent properties and chemical reactivity that has led to its widespread use in various sectors, including mining, coatings, and organic synthesis.[2][3] This guide will explore the key milestones in the discovery and development of synthetic routes to this versatile chemical compound.

History of Discovery and Synthesis

While the precise moment of the first laboratory synthesis of this compound is not definitively documented in readily available literature, its industrial production and commercial significance can be traced back to the early 20th century. The development of synthetic methods for MIBC is closely intertwined with the advancements in industrial organic chemistry, particularly the utilization of acetone (B3395972) as a key starting material.

A significant early milestone in the industrial production of this compound is documented in a 1934 patent by French chemist Henri Martin Guinot. This patent detailed a method for producing methyl isobutyl carbinol from mesityl oxide, which itself was derived from acetone. This process involved the catalytic hydrogenation of mesityl oxide.

The mid-20th century saw the refinement of catalytic hydrogenation processes, leading to the now dominant industrial method for this compound production: the selective hydrogenation of methyl isobutyl ketone (MIBK). MIBK is also produced from acetone, making this entire synthetic pathway an important example of acetone valorization.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is crucial for its identification, handling, and application in research and industrial settings.

| Property | Value |

| Molecular Formula | C6H14O |

| Molar Mass | 102.17 g/mol |

| Appearance | Colorless liquid |

| Odor | Mild alcoholic |

| Density | 0.802 g/mL at 25 °C |

| Boiling Point | 130-133 °C |

| Melting Point | -90 °C |

| Flash Point | 41 °C (closed cup) |

| Solubility in Water | 16.4 g/L |

| Refractive Index (n20/D) | 1.410 |

| Vapor Pressure | 7.06 hPa at 25 °C |

| CAS Number | 108-11-2 |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed. The following sections provide detailed methodologies for the most common and historically significant preparations.

Catalytic Hydrogenation of Methyl Isobutyl Ketone (MIBK)

This is the primary industrial method for the production of this compound.

Reaction: (CH₃)₂CHCH₂C(O)CH₃ + H₂ → (CH₃)₂CHCH₂CH(OH)CH₃

Reagents and Equipment:

-

Methyl isobutyl ketone (MIBK)

-

Hydrogen gas

-

Catalyst (e.g., supported nickel, copper, or palladium catalyst)

-

High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls

-

Solvent (optional, e.g., a hydrocarbon solvent)

-

Distillation apparatus for purification

Procedure:

-

The high-pressure reactor is charged with MIBK and the catalyst. If a solvent is used, it is also added at this stage.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure.

-

The mixture is heated to the target reaction temperature while stirring.

-

The reaction is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by gas chromatography).

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The resulting crude this compound is purified by fractional distillation.

Grignard Synthesis from Isovaleraldehyde (B47997)

This method is a classic laboratory-scale synthesis of secondary alcohols.

Reaction: (CH₃)₂CHCH₂CHO + CH₃MgBr → (CH₃)₂CHCH₂CH(OMgBr)CH₃ (CH₃)₂CHCH₂CH(OMgBr)CH₃ + H₃O⁺ → (CH₃)₂CHCH₂CH(OH)CH₃ + Mg(OH)Br

Reagents and Equipment:

-

Isovaleraldehyde ((CH₃)₂CHCH₂CHO)

-

Methylmagnesium bromide (CH₃MgBr) in a suitable ether solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Aqueous solution of a weak acid (e.g., saturated ammonium (B1175870) chloride solution or dilute sulfuric acid) for workup

-

Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of isovaleraldehyde in anhydrous ether is placed in a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution of methylmagnesium bromide in ether is added dropwise to the stirred solution of isovaleraldehyde at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with ether, and the combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.

Logical Relationships in Synthesis

The following diagram illustrates a common synthetic pathway to this compound, starting from acetone. This showcases the interconnectedness of key industrial chemical transformations.

Caption: A typical industrial synthesis pathway from acetone to this compound.

Applications

This compound is a versatile chemical with a wide range of applications, including:

-

Frothing Agent: It is extensively used as a frother in the mining industry for the flotation of various ores.[2]

-

Solvent: It serves as a solvent for nitrocellulose, lacquers, and other coatings.[3]

-

Chemical Intermediate: It is a precursor in the synthesis of other chemicals, such as plasticizers and lubricant additives.[2][3]

-

Brake Fluids: It is used in the formulation of brake fluids.[3]

Conclusion

This compound has a rich history rooted in the development of industrial organic synthesis. From its early production via the hydrogenation of mesityl oxide to the modern, highly efficient catalytic hydrogenation of methyl isobutyl ketone, its synthesis has evolved to meet growing industrial demands. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers and professionals working with this important secondary alcohol. Its continued relevance in a variety of applications underscores its significance in the chemical industry.

References

Potential research areas for 4-Methyl-2-pentanol

An In-depth Technical Guide on Potential Research Areas for 4-Methyl-2-pentanol

Abstract

This compound, a secondary alcohol also known as Methyl Isobutyl Carbinol (MIBC), is a chiral organic compound with the formula C₆H₁₄O.[1] While it is widely utilized in industrial settings as a solvent for dyes, oils, and resins, and as a frother in mineral flotation, its potential in more advanced scientific research, particularly in drug development and specialized organic synthesis, remains largely underexplored.[2][3] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, toxicological profile, and highlights key areas for future research, including its application as a chiral building block and a scaffold for novel bioactive compounds. Detailed experimental protocols and visual diagrams of relevant pathways are provided to facilitate further investigation.

Physicochemical and Toxicological Profile

A foundational understanding of a molecule's properties and safety is paramount for its application in a research and development context.

Physicochemical Data

This compound is a colorless liquid characterized by a mild odor.[4][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄O[1] |

| Molecular Weight | 102.17 g/mol [1] |

| Boiling Point | 130-135 °C[1][4] |

| Melting Point | -90 °C[4] |

| Density | 0.802 g/mL at 25 °C[1] |

| Flash Point | 41 °C[1] |

| Solubility in Water | 15 g/L[3] |

| Log Kow | 1.43[5] |

Toxicological Data

The toxicological data for this compound is essential for ensuring safe handling and for evaluating its potential as a therapeutic agent or a component thereof. Table 2 provides a summary of the available toxicological information. The compound exhibits low acute toxicity through oral and dermal routes of exposure.[6] It is known to be an irritant to the skin, eyes, and respiratory system.[4][7]

Table 2: Toxicological Data for this compound

| Parameter | Species | Value |

| LD₅₀ (Oral) | Rat | 2260 mg/kg bw[6] |

| LD₅₀ (Dermal) | Rabbit | 2870 mg/kg bw[6] |

| Inhalation Hazard | Rat | Anesthetic effects at high vapor concentrations[6] |

| Irritation | Human | Irritating to eyes, nose, and throat at concentrations ≥ 50 ppm[8] |

Potential Research Areas

The distinct structural characteristics of this compound, particularly its chirality, suggest several promising avenues for scientific exploration.

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the second carbon atom makes this compound a valuable chiral precursor for the synthesis of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals where stereochemistry can dictate efficacy and safety.[1]

-

Chiral Pool Synthesis : The distinct (R)- and (S)-enantiomers of this compound can be utilized as starting materials to impart chirality to new, more complex molecules.[1]

-

Chiral Auxiliaries : The 4-methyl-2-pentyl moiety can function as a chiral auxiliary, guiding the stereochemical outcome of a reaction.[1]

-

Novel Chiral Ligands : The chiral framework of this compound can be integrated into the design of novel ligands for use in asymmetric catalysis.

Development of Novel Bioactive Derivatives

While this compound itself demonstrates limited specific biological activity, its molecular structure serves as a viable scaffold for the synthesis of new compounds with potential therapeutic value.[9]

-

Esterification and Etherification : The hydroxyl group is readily available for chemical modification to form esters and ethers, classes of compounds that include many biologically active substances.[10]

-

Introduction of Pharmacophores : Known pharmacologically active functional groups can be attached to the this compound backbone to create new chemical entities with targeted biological activity.

-

Structure-Activity Relationship (SAR) Studies : Systematic derivatization and subsequent biological screening can facilitate the identification of compounds with optimized therapeutic properties and minimal toxicity.

Investigation of Neurological and Cellular Effects

It is established that aliphatic alcohols can impact the central nervous system and the function of cell membranes.[9][11] However, the precise molecular mechanisms of this compound's interactions are not well-defined.

-

Modulation of Ion Channels and Receptors : Future research could explore the interaction of this compound and its derivatives with neuronal targets such as ion channels (e.g., GABAᴀ receptors), which are frequently modulated by anesthetic and sedative compounds.[11]

-

Effects on Cell Membrane Properties : The lipophilic nature of this compound suggests it may integrate into cellular membranes, potentially altering membrane fluidity and the function of embedded proteins.[12]

-

Influence on Signaling Pathways : Investigations could be directed at determining whether this compound or its derivatives can modulate key intracellular signaling pathways, for instance, those involved in cellular processes like inflammation or apoptosis.

Biocatalysis and Metabolic Engineering

The production of this compound via engineered microbial metabolic pathways offers a sustainable and potentially more selective alternative to traditional chemical synthesis.[13][14]

-

Pathway Optimization : Research efforts can be aimed at enhancing the yield and efficiency of the biosynthetic route by identifying and engineering the key enzymes involved.[13]

-

Enantioselective Production : Metabolic engineering could be employed to develop microbial strains capable of selectively producing either the (R)- or (S)-enantiomer.

-

Biocatalytic Derivatization : The use of enzymes to perform stereoselective modifications of this compound could provide access to a diverse array of chiral derivatives.

Experimental Protocols

To aid researchers in exploring the aforementioned areas, the following detailed experimental methodologies are provided.

Asymmetric Synthesis of (R)-4-Methyl-2-pentanol

This protocol outlines the asymmetric reduction of 4-methyl-2-pentanone (B128772) to (R)-4-Methyl-2-pentanol using an alcohol dehydrogenase (ADH).[1]

-

Materials : 4-methyl-2-pentanone, a suitable (R)-selective alcohol dehydrogenase, NADH, buffer solution (e.g., 100 mM Tris-HCl, pH 7.5), and an organic solvent for extraction (e.g., ethyl acetate).

-

Procedure :

-

Prepare a solution of 4-methyl-2-pentanone in the buffer.

-

Add NADH and the alcohol dehydrogenase to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction's progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, extract the product with an organic solvent.

-

Purify the (R)-4-Methyl-2-pentanol via column chromatography or distillation.

-

Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

-

Enzymatic Kinetic Resolution of Racemic this compound

This method employs a lipase (B570770) to selectively acylate one enantiomer, enabling the separation of the unreacted, enantiomerically enriched alcohol.[1]

-

Materials : Racemic this compound, a lipase such as Candida antarctica lipase B (CALB), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane).

-

Procedure :

-

Dissolve the racemic this compound in the organic solvent.

-

Introduce the lipase and the acyl donor.

-

Incubate the mixture with shaking at an appropriate temperature (e.g., 40°C).

-

Track the conversion by GC, monitoring the formation of the ester and consumption of the alcohol.

-

Terminate the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol and the produced ester.

-

Remove the enzyme via filtration.

-

Separate the unreacted alcohol from the ester using column chromatography.

-

Analyze the enantiomeric excess of both the isolated alcohol and the ester.

-

Visualizations

Diagram of Synthetic Pathways

Caption: Enantioselective synthesis routes for this compound.

Diagram of Metabolic and Cellular Interaction Pathways

Caption: Metabolic fate and potential cellular interactions of this compound.

Conclusion

This compound is a molecule of significant interest with considerable, yet largely untapped, potential in the fields of asymmetric synthesis and as a foundational structure for the discovery of new bioactive molecules. Its inherent chirality, the ease with which it can be derivatized, and its suitability for biocatalytic production make it an appealing candidate for innovative research in chemistry, biology, and pharmacology. This technical guide provides a solid starting point for researchers to delve into these promising areas and to fully realize the scientific potential of this versatile alcohol. Further exploration of its specific biological interactions and the systematic development of its derivatives are crucial next steps to fully harness its utility in the pharmaceutical and life sciences sectors.

References

- 1. (R)-(-)-4-Methyl-2-Pentanol|CAS 16404-54-9|99% [benchchem.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chembk.com]

- 5. This compound | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 43: Aliphatic Alcohols | Pocket Dentistry [pocketdentistry.com]

- 12. Aliphatic alcohols: Significance and symbolism [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 4-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methyl-2-pentanol (CAS No. 108-11-2), also known as Methyl Isobutyl Carbinol (MIBC). Adherence to these guidelines is crucial for maintaining a safe laboratory and research environment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The following pictograms and hazard statements summarize its primary risks.[1][2][3][4][5][6][7]

-

Pictograms:

-

Hazard Statements:

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₆H₁₄O[1] |

| Molecular Weight | 102.17 g/mol [2] |

| Appearance | Clear, colorless liquid[4][8] |

| Odor | Mild, sharp, and nonresidual[4][8] |

| Boiling Point | 132 °C (lit.)[8] |

| Melting Point | -90 °C (lit.)[8] |

| Flash Point | 40.6 °C to 41 °C[8] |

| Density | 0.802 g/mL at 25 °C (lit.)[8] |

| Vapor Density | 3.5 (vs air)[8] |

| Vapor Pressure | 3.7 mmHg (20 °C)[8] |

| Solubility in Water | 16.4 g/L[8] |

| Explosive Limits | 1% - 5.5% (V)[8] |

Toxicology and Exposure Limits

Exposure to this compound can lead to various health effects. Ingestion may cause gastrointestinal discomfort, nausea, vomiting, and central nervous system depression.[9] Aspiration of vomit into the lungs can cause chemical pneumonitis.[9] It is irritating to the eyes and respiratory system.[9] Prolonged or repeated skin contact may cause cracking and dryness.[9]

| Parameter | Value |

| Oral LD50 (Mouse) | 2.6 g/kg[8] |

| ACGIH TWA | 25 ppm[8] |

| ACGIH STEL | 40 ppm[8] |

| OSHA TWA | 25 ppm (100 mg/m³)[8] |

| NIOSH IDLH | 400 ppm[8] |

| NIOSH TWA | 25 ppm (100 mg/m³)[8] |

| NIOSH STEL | 40 ppm (165 mg/m³)[8] |

Safe Handling and Storage

Engineering Controls and Ventilation

A fundamental aspect of safely handling this compound is the use of appropriate engineering controls.

-

Ventilation: Always use this chemical in a well-ventilated area.[1][9] Local exhaust ventilation is recommended to control airborne concentrations.

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[2][3][10] No smoking should be permitted in handling areas.[2][3][10]

-

Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][3][11] Employ only non-sparking tools.[2][11]

-

Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][11]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][12]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[2][12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9][12]

Storage

Proper storage is critical to prevent accidents.

-

Containers: Store in original, tightly closed containers.[1][2][10]

-